molecular formula C10H13NO3 B3154436 Methyl 2-amino-2-(2-methoxyphenyl)acetate CAS No. 77651-55-9

Methyl 2-amino-2-(2-methoxyphenyl)acetate

Cat. No.: B3154436
CAS No.: 77651-55-9
M. Wt: 195.21 g/mol
InChI Key: FXXDFLDNKVTKOK-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(2-methoxyphenyl)acetate is an organic compound with the molecular formula C10H13NO3. It is a derivative of phenylalanine and features a methoxy group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-2-(2-methoxyphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with glycine methyl ester in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-methoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 2-amino-2-(2-methoxyphenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2-methoxyphenyl)acetate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-hydroxyphenyl)acetate
  • Methyl 2-amino-2-(2-chlorophenyl)acetate
  • Methyl 2-amino-2-(2-nitrophenyl)acetate

Uniqueness

Methyl 2-amino-2-(2-methoxyphenyl)acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

methyl 2-amino-2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6,9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXDFLDNKVTKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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